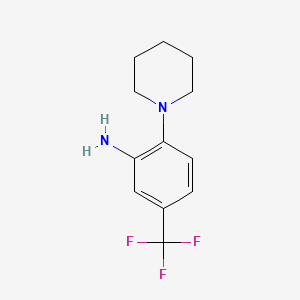

2-(哌啶-1-基)-5-(三氟甲基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C12H16ClF3N2 and its molecular weight is 280.72 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和结构分析

s-三嗪衍生物的合成:(Shawish 等人,2021 年) 的研究探索了包含吡唑/哌啶/苯胺部分的新 s-三嗪衍生物的合成。他们利用 X 射线晶体学、Hirshfeld 和 DFT 计算进行分子结构研究。这表明在开发具有潜在应用的新型化合物中发挥作用。

结构和电子性质:该研究还包括检查这些化合物的分子间相互作用和电子性质。此类研究强调了 2-(哌啶-1-基)-5-(三氟甲基)苯胺衍生物在理解和操纵分子结构以用于各种应用中的重要性。

在药物研究中的潜力

抗癌活性:(Subhash 和 Bhaskar,2021 年) 的一项研究合成了 2-(哌啶-1-基)喹啉-3-基)亚甲基)苯胺的衍生物,并评估了它们对各种人细胞的体外抗癌活性。这项研究指出了这些化合物在开发新的抗癌药物中的潜在用途。

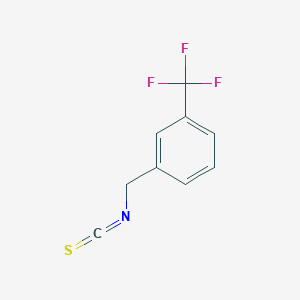

抗菌活性:(Bhasker 等人,2018 年) 关于 1-[3-(1,8-萘啶-2-基)苯基]-3-芳基脲衍生物的合成的研究,涉及 2-(3-氯-5-(三氟甲基)吡啶-2-基)乙胺,揭示了抗菌特性。这表明这些衍生物在开发新的抗菌剂中的潜力。

作用机制

Target of Action

Similar compounds have been used in the synthesis of anti-tubercular agents , suggesting potential targets within the Mycobacterium tuberculosis organism.

Mode of Action

It has been used as a reagent in palladium-catalyzed cyanation reactions . In this context, it interacts with aryldiazonium tetrafluoroborate derivatives under mild conditions to produce nitrile-containing products .

Biochemical Pathways

Its use in the synthesis of anti-tubercular agents suggests it may influence pathways relevant to mycobacterium tuberculosis .

Result of Action

Its use in the synthesis of anti-tubercular agents suggests it may have a significant effect on mycobacterium tuberculosis .

Action Environment

Its use in palladium-catalyzed cyanation reactions suggests it may be stable under mild conditions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline involves the reaction of 1-(Piperidin-1-yl)propan-2-ol with 2-bromo-5-(trifluoromethyl)aniline, followed by reduction of the resulting intermediate.", "Starting Materials": [ "1-(Piperidin-1-yl)propan-2-ol", "2-bromo-5-(trifluoromethyl)aniline", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 1-(Piperidin-1-yl)propan-2-ol in ethyl acetate and add 2-bromo-5-(trifluoromethyl)aniline. Stir the mixture at room temperature for several hours.", "Step 2: Add NaBH4 to the reaction mixture and stir for several hours at room temperature. The reaction mixture will turn yellow.", "Step 3: Add HCl to the reaction mixture to adjust the pH to acidic. Extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and NaOH solution to remove any impurities.", "Step 5: Dry the organic layer with anhydrous Na2SO4 and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain the final product, 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline." ] } | |

CAS 编号 |

27429-68-1 |

分子式 |

C12H16ClF3N2 |

分子量 |

280.72 g/mol |

IUPAC 名称 |

2-piperidin-1-yl-5-(trifluoromethyl)aniline;hydrochloride |

InChI |

InChI=1S/C12H15F3N2.ClH/c13-12(14,15)9-4-5-11(10(16)8-9)17-6-2-1-3-7-17;/h4-5,8H,1-3,6-7,16H2;1H |

InChI 键 |

YKFKLAOBXXNJEJ-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N |

规范 SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl |

Pictograms |

Acute Toxic; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)

![(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3120827.png)

![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)